molecular formula C15H12N2O5S B10882850 2-({2-[(4-Nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid

2-({2-[(4-Nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid

Cat. No.: B10882850
M. Wt: 332.3 g/mol
InChI Key: VTQBTSKOFRPKSL-UHFFFAOYSA-N
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Description

2-{[2-(4-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is a complex organic compound with a molecular formula of C15H12N2O5S It is characterized by the presence of a nitroaniline group, a benzoic acid moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID typically involves multi-step organic reactions. One common method starts with the reaction of 4-nitroaniline with ethyl chloroacetate to form an intermediate, which is then subjected to further reactions involving thiol compounds and benzoic acid derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-{[2-(4-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(4-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Uniqueness: 2-{[2-(4-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is unique due to its combination of a nitroaniline group, a thioether linkage, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12N2O5S

Molecular Weight

332.3 g/mol

IUPAC Name

2-[2-(4-nitroanilino)-2-oxoethyl]sulfanylbenzoic acid

InChI

InChI=1S/C15H12N2O5S/c18-14(16-10-5-7-11(8-6-10)17(21)22)9-23-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,16,18)(H,19,20)

InChI Key

VTQBTSKOFRPKSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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